molecular formula C28H39ClF3N5O2 B13347457 Vicriviroc hydrochloride CAS No. 541503-48-4

Vicriviroc hydrochloride

Cat. No.: B13347457
CAS No.: 541503-48-4
M. Wt: 570.1 g/mol
InChI Key: ULGCLTGMZKAFMX-RIAYWLAYSA-N
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Description

Vicriviroc hydrochloride, also known as SCH 417690 and SCH-D, is a pyrimidine-based compound that functions as a C-C chemokine receptor type 5 (CCR5) antagonist. It is currently under clinical trials for the management of HIV-1. This compound inhibits the interaction of HIV-1 with CCR5, preventing viral entry into cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vicriviroc hydrochloride involves multiple steps, starting with the preparation of the pyrimidine core. The key steps include:

    Formation of the pyrimidine ring: This is typically achieved through a condensation reaction involving appropriate precursors.

    Functionalization: Introduction of various functional groups to the pyrimidine ring to achieve the desired chemical structure.

    Final assembly: Coupling of the functionalized pyrimidine with other molecular fragments to form this compound.

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve:

Chemical Reactions Analysis

Types of Reactions

Vicriviroc hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: Conversion of Vicriviroc to its oxidized forms.

    Reduction: Reduction of Vicriviroc to its reduced forms.

    Substitution: Replacement of functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halogens and nucleophiles.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Vicriviroc hydrochloride has several scientific research applications, including:

    Chemistry: Used as a model compound for studying CCR5 antagonists.

    Biology: Investigated for its role in inhibiting HIV-1 entry into cells.

    Medicine: Explored as a potential therapeutic agent for HIV-1 treatment.

    Industry: Utilized in the development of new antiviral drugs .

Mechanism of Action

Vicriviroc hydrochloride is a once-daily oral inhibitor of CCR5. It noncompetitively binds to a hydrophobic pocket between the transmembrane helices by the extracellular side of CCR5. This allosteric antagonism causes a conformational change in the protein, preventing the binding of gp120 to CCR5. This, in turn, prevents the entry of HIV into the cell .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Vicriviroc hydrochloride include:

    Maraviroc: Another CCR5 antagonist used in the treatment of HIV-1.

    SCH-C: A first-generation CCR5 antagonist with similar antiviral properties.

Uniqueness

This compound is unique due to its potent in vitro activity against a wide range of HIV subtypes and its favorable pharmacokinetic properties, such as high oral bioavailability and long half-life .

Properties

CAS No.

541503-48-4

Molecular Formula

C28H39ClF3N5O2

Molecular Weight

570.1 g/mol

IUPAC Name

(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;hydrochloride

InChI

InChI=1S/C28H38F3N5O2.ClH/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3;/h6-9,18-19,24H,10-17H2,1-5H3;1H/t19-,24-;/m0./s1

InChI Key

ULGCLTGMZKAFMX-RIAYWLAYSA-N

Isomeric SMILES

C[C@H]1CN(CCN1[C@@H](COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.Cl

Canonical SMILES

CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.Cl

Origin of Product

United States

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